molecular formula C17H18FN5O2S B2412321 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide CAS No. 1040666-89-4

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2412321
CAS No.: 1040666-89-4
M. Wt: 375.42
InChI Key: YGCQJOTTZSOKJH-UHFFFAOYSA-N
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Description

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and is further modified with a tert-butylthio group and a fluorophenylacetamide moiety

Preparation Methods

The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyridazine core, followed by the introduction of the tert-butylthio group and the fluorophenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the triazolopyridazine core can be reduced to form alcohols or amines.

    Substitution: The fluorophenylacetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Anticancer Activity

Research indicates that the compound may exhibit significant anticancer properties. Its structural characteristics suggest it could act as an inhibitor of certain kinases involved in cancer cell proliferation. Preliminary studies have shown:

  • Induction of Apoptosis : In vitro studies suggest that this compound can induce apoptosis in various cancer cell lines.
  • Mechanistic Insights : The compound's ability to interfere with kinase activity highlights its potential as a lead molecule for developing new anticancer therapies.

Antitubercular Activity

Another promising application is in the treatment of tuberculosis. The compound has been identified as a potential inhibitor of shikimate dehydrogenase , an enzyme crucial for the biosynthesis of chorismate in Mycobacterium tuberculosis. Key findings include:

  • Structure-Activity Relationship (SAR) : Extensive SAR studies are necessary to optimize the compound's structure for enhanced potency against the enzyme.
  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this one have shown MIC values as low as 0.5 μg/mL against drug-sensitive strains and 4.0 μg/mL against multi-drug resistant strains.

Comparative Analysis with Related Compounds

Compound NameStructural CharacteristicsBiological Activity
2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamideSimilar triazole-pyridazine frameworkAntimicrobial and anticancer activity
2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methylphenyl)acetamideCore structure with different substituentsPotential anti-inflammatory effects

This table illustrates the uniqueness of the target compound while positioning it within a broader context of related chemical entities.

Case Studies and Research Findings

Several studies have investigated compounds related to this one:

  • Anticancer Studies : Research has demonstrated that similar compounds inhibit the growth of cancer cell lines through apoptosis induction mechanisms.
  • Inflammation Models : In animal models of inflammation, related compounds showed significant reductions in inflammatory markers when administered at specific dosages.

Mechanism of Action

The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. The tert-butylthio group and fluorophenylacetamide moiety may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Compared to other triazolopyridazine derivatives, 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Biological Activity

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly in the context of medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C20H25N5O2SC_{20}H_{25}N_{5}O_{2}S, with a molecular weight of approximately 405.9 g/mol. The structure features a fused triazole and pyridazine ring along with a tert-butylsulfanyl group and an acetamide moiety. These functional groups are essential for its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the triazole and pyridazine rings through cyclization reactions. Optimization of reaction conditions such as temperature and the use of catalysts can enhance yield and purity during industrial production.

Antimicrobial Properties

Compounds with similar structural features have demonstrated a range of biological activities, including antimicrobial effects. The presence of the triazole ring is particularly notable as triazoles are known for their antifungal and antibacterial properties. For instance, derivatives of triazoles have been shown to exhibit significant activity against various microbial strains .

Antitubercular Activity

Preliminary studies suggest that this compound may possess antitubercular properties. Its structural characteristics align with other compounds that have been developed for this purpose. The presence of the tert-butylsulfanyl group may enhance its interaction with biological targets involved in tuberculosis pathogenesis.

Antioxidant Activity

The compound's potential antioxidant activity is also noteworthy. Similar compounds have been studied for their ability to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

StudyFindings
Study on Triazole Derivatives Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Antioxidant Effects Compounds with similar structures showed significant free radical scavenging abilities in vitro.
Antitubercular Screening Suggested potential efficacy against Mycobacterium tuberculosis based on structural similarity to known antitubercular agents.

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2S/c1-17(2,3)26-15-9-8-13-20-22(16(25)23(13)21-15)10-14(24)19-12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCQJOTTZSOKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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